molecular formula C10H6FNO3 B1310321 3-(3-Fluorophenyl)isoxazole-5-carboxylic acid CAS No. 883541-40-0

3-(3-Fluorophenyl)isoxazole-5-carboxylic acid

Cat. No. B1310321
CAS RN: 883541-40-0
M. Wt: 207.16 g/mol
InChI Key: UFBUQALMQUCGQA-UHFFFAOYSA-N
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Description

“3-(3-Fluorophenyl)isoxazole-5-carboxylic acid” is a chemical compound used for proteomics research . It has a molecular formula of C10H6FNO3 and a molecular weight of 207.16 .


Synthesis Analysis

The synthesis of a similar compound, 5-isopropyl-3-(3-fluoro-phenyl)-isoxazole-4-carboxylic acid, involves heating a mixture of the crude compound and LiOH.H2O in THF and water under reflux for 15 hours. The mixture is then concentrated, acidified, and extracted with ethyl acetate.


Molecular Structure Analysis

The molecular structure of “3-(3-Fluorophenyl)isoxazole-5-carboxylic acid” is represented by the empirical formula C10H6FNO3 . Its molecular weight is 207.16 .


Chemical Reactions Analysis

The synthesis process of a similar compound involves a reaction with LiOH.H2O in THF and water, followed by acidification and extraction with ethyl acetate.


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(3-Fluorophenyl)isoxazole-5-carboxylic acid” include its molecular formula C10H6FNO3 and molecular weight 207.16 . It is a solid at room temperature .

Scientific Research Applications

Anticancer Activities

The compound has been used in the synthesis of a novel series of fluorophenyl-isoxazole-carboxamide derivatives, which have been evaluated for their antiproliferative activities . These derivatives have shown promising anticancer activities against various cancer cell lines, including liver (Hep3B, HepG2), cervical (HeLa), and breast (MCF-7) .

Cell Cycle Analysis

The fluorophenyl-isoxazole-carboxamide derivatives have also been used in cell cycle analysis . For instance, compound 2f induced arrest in the G2-M phase in 6.73% of the total cells .

Apoptosis Induction

Some of these derivatives have shown the ability to induce apoptosis in cancer cells . Specifically, compounds 2b and 2f reduced the necrosis rate of Hep3B to 4-folds and shifted the cells to apoptosis .

Inhibition of α-Fetoprotein Secretion

The derivatives have demonstrated the ability to reduce the secretion of α-fetoprotein (α-FP), a tumor marker, in Hep3B cells . For example, compound 2f reduced the secretion of Hep3B to 168.33 ng/mL .

Chemo-informatics Analysis

A chemo-informatics analysis of the fluorophenyl-isoxazole-carboxamide derivatives showed that all synthesized derivatives obeyed Lipinski’s rule . This suggests that these compounds have favorable drug-like properties.

Synthesis of Novel Derivatives

The compound can be used as a starting material for the synthesis of novel fluorophenyl-isoxazole derivatives . These derivatives can then be evaluated for various biological activities.

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .

properties

IUPAC Name

3-(3-fluorophenyl)-1,2-oxazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6FNO3/c11-7-3-1-2-6(4-7)8-5-9(10(13)14)15-12-8/h1-5H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFBUQALMQUCGQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=NOC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901254354
Record name 3-(3-Fluorophenyl)-5-isoxazolecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901254354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

883541-40-0
Record name 3-(3-Fluorophenyl)-5-isoxazolecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=883541-40-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(3-Fluorophenyl)-5-isoxazolecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901254354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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